CI 966 hydrochloride CI 966 hydrochloride
Brand Name: Vulcanchem
CAS No.: 110283-66-4
VCID: VC20739552
InChI: InChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H
SMILES: C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl
Molecular Formula: C23H22ClF6NO3
Molecular Weight: 509.9 g/mol

CI 966 hydrochloride

CAS No.: 110283-66-4

Cat. No.: VC20739552

Molecular Formula: C23H22ClF6NO3

Molecular Weight: 509.9 g/mol

* For research use only. Not for human or veterinary use.

CI 966 hydrochloride - 110283-66-4

CAS No. 110283-66-4
Molecular Formula C23H22ClF6NO3
Molecular Weight 509.9 g/mol
IUPAC Name 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H
Standard InChI Key NUQWSOWKRTZJTO-UHFFFAOYSA-N
SMILES C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl
Canonical SMILES C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl

Chemical Identity and Structural Characteristics

CI 966 hydrochloride, identified by CAS number 110283-66-4, is chemically designated as 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride. The compound possesses a molecular formula of C₂₃H₂₁F₆NO₃·HCl with a molecular weight of 509.87 g/mol . The structure features a tetrahydropyridine ring with a carboxylic acid group at position 3, connected to a bis[4-(trifluoromethyl)phenyl]methoxy moiety through an ethyl linker. This unique structural arrangement contributes to its selective binding properties at the GAT-1 transporter.

The compound is typically available as a powder form with high purity (≥98%) . Its chemical structure can be represented by the SMILES notation: C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl, and has a standard InChIKey of NUQWSOWKRTZJTO-UHFFFAOYSA-N . The molecule lacks chiral centers and is therefore achiral with no optical activity .

Physical and Chemical Properties

The physical and chemical properties of CI 966 hydrochloride are summarized in the following table:

PropertyValue
CAS Number110283-66-4
Molecular FormulaC₂₃H₂₁F₆NO₃·HCl
Molecular Weight509.87 g/mol
Physical StatePowder
SolubilitySoluble to 10 mM in ethanol, 100 mM in DMSO
StereochemistryAchiral
Defined Stereocenters0/0
PubChem ID198692

The compound exhibits good solubility in organic solvents, particularly in DMSO (up to 100 mM) and ethanol (up to 10 mM), which facilitates its use in laboratory settings for various research applications .

Pharmacological Profile and Mechanism of Action

CI 966 hydrochloride functions primarily as a selective inhibitor of the GABA transporter GAT-1. GABA is the main inhibitory neurotransmitter in the central nervous system, and its extracellular concentration is regulated by specific membrane transporters, including GAT-1. By inhibiting GAT-1, CI 966 hydrochloride increases extracellular GABA levels, thereby enhancing inhibitory neurotransmission .

Potency and Selectivity

The compound demonstrates significant potency against human and rat GAT-1 transporters, with IC₅₀ values of 0.26 μM for human GAT-1 and 1.2 μM for rat GAT-1 . This potency is complemented by its remarkable selectivity, exhibiting over 200-fold selectivity for GAT-1 over other GABA transporters such as GAT-2 and GAT-3 . This selective profile distinguishes CI 966 hydrochloride from less selective GABA transport inhibitors.

For comparison, NNC-711 (another GAT-1 inhibitor) shows IC₅₀ values of 0.04 μM for human GAT-1 and 0.38 μM for rat GAT-1, indicating slightly higher potency than CI 966 hydrochloride but with a similar selective profile .

Pharmacokinetic Properties

Limited pharmacokinetic data is available for CI 966 hydrochloride from early human studies. Following oral administration, the compound demonstrates dose-dependent plasma concentrations:

DoseCₘₐₓPopulationAdministration Route
5 mg0.09 μg/mLHealthy adult humansSingle oral dose
10 mg0.28 μg/mLHealthy adult humansSingle oral dose

These values suggest a roughly proportional increase in plasma concentration with increased dosing, indicating linear pharmacokinetics within this dose range .

Target ConcentrationAmount of CI 966 hydrochloride
1 mg
1 mM1.9613 mL
5 mM0.3923 mL
10 mM0.1961 mL

For optimal solubility, it is recommended to warm the vial to 37°C and place it in an ultrasonic bath briefly before use . This procedure helps to ensure complete dissolution, particularly when preparing more concentrated solutions.

Comparison with Other GAT-1 Inhibitors

Several other compounds target the GAT-1 transporter with varying degrees of potency and selectivity. NNC-711 (also known as NO-711 hydrochloride) is another selective GAT-1 inhibitor with an IC₅₀ of 0.04 μM for human GAT-1 and 0.38 μM for rat GAT-1 . This makes NNC-711 approximately 6.5 times more potent than CI 966 hydrochloride at human GAT-1.

Tiagabine is a structurally different GAT-1 inhibitor that has achieved clinical success and is currently approved for treating partial seizures . Unlike CI 966 hydrochloride, tiagabine demonstrated an acceptable safety profile in clinical trials, allowing it to progress to market approval. The successful development of tiagabine highlights that despite the challenges encountered with CI 966 hydrochloride, the GAT-1 transporter remains a valid target for anticonvulsant therapy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator